molecular formula C12H9IN4O B14916395 4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14916395
M. Wt: 352.13 g/mol
InChI Key: ZRWMGUQOOSHODG-UHFFFAOYSA-N
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Description

4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Mechanism of Action

The mechanism of action of 4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics contribute to its potent biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9IN4O

Molecular Weight

352.13 g/mol

IUPAC Name

4-(3-iodophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9IN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-3-8(13)5-9/h2-7H,1H3

InChI Key

ZRWMGUQOOSHODG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC(=CC=C3)I

Origin of Product

United States

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